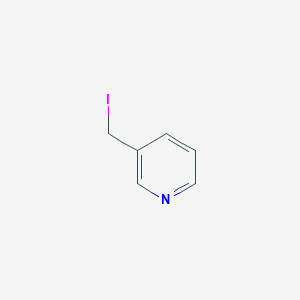

3-(Iodomethyl)pyridine

Beschreibung

Evolution of Pyridine (B92270) Chemistry in Organic Synthesis

The journey of pyridine chemistry began in the 19th century with the first synthesis of a heteroaromatic compound by William Ramsay in 1876, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. wikipedia.org A significant breakthrough in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. wikipedia.org This method typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org Another pivotal moment was the advent of the Chichibabin pyridine synthesis in 1924, a method that, despite often having low yields, utilizes inexpensive precursors and remains relevant in industrial production. wikipedia.org Over the decades, numerous other methods have been developed, including those based on the expansion of the pyrrole (B145914) ring and various cycloaddition reactions. researchgate.net Modern advancements continue to refine pyridine synthesis, focusing on aspects like asymmetric synthesis to produce enantiomerically pure compounds, the development of novel transition metal catalysts, and the discovery of new rearrangement reactions. numberanalytics.com

Strategic Significance of Halomethyl Groups in Pyridine Scaffolds

The introduction of a halomethyl group, particularly an iodomethyl group, onto a pyridine scaffold significantly enhances its chemical reactivity and utility in organic synthesis. The iodomethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity is crucial for creating covalent bonds with various nucleophiles, including biological macromolecules like proteins and nucleic acids, thereby altering their function. The presence of a halogen, such as iodine, can also amplify the antimicrobial and antiviral properties of pyridine derivatives. Furthermore, the pyridine ring itself offers opportunities for additional functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, making halomethyl pyridines versatile platforms for constructing more complex molecules.

Problem Statement: The Research Landscape of 3-(Iodomethyl)pyridine

While halomethyl pyridines, in general, are valuable synthetic intermediates, the specific compound this compound has a more focused research landscape. It is primarily recognized as a key building block in medicinal chemistry and organic synthesis. Its high reactivity, conferred by the iodomethyl group, makes it a desirable intermediate for introducing the 3-pyridylmethyl moiety into a wide range of molecules. Research has particularly highlighted its use in the synthesis of derivatives with potential biological activities, including anticancer and antimicrobial properties. However, compared to its chloro- and bromo-analogs, the iodomethyl variant often exhibits enhanced reactivity in nucleophilic substitution reactions, a property that is highly valued in synthetic transformations.

Scope and Objectives of Research on this compound

The primary research objective concerning this compound is to leverage its unique reactivity for the efficient synthesis of novel compounds with potential therapeutic applications. This includes its use as an intermediate in the development of new anticancer, antimicrobial, and antiviral agents. For instance, derivatives of this compound have shown promise in targeting ovarian and breast cancer cells. Furthermore, research aims to explore its utility in various chemical reactions, such as nucleophilic substitutions, oxidations, reductions, and addition reactions, to create a diverse array of functionalized pyridine derivatives. The hydroiodide salt form is often preferred for its stability, and the Finkelstein reaction, involving the treatment of 3-(chloromethyl)pyridine (B1204626) with sodium iodide, is a common and efficient method for its synthesis.

Chemical Profile of this compound

Below are the key chemical identifiers and properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 142179-84-8 |

| Molecular Formula | C₆H₆IN |

| Molecular Weight | 219.02 g/mol |

Data sourced from multiple references. cymitquimica.com

The hydroiodide salt, this compound hydroiodide, is also a common form.

| Identifier | Value |

| IUPAC Name | This compound;hydroiodide |

| CAS Number | 69966-59-2 |

| Molecular Formula | C₆H₇I₂N |

| Molecular Weight | 346.94 g/mol |

| Melting Point | 191-195 °C |

Data sourced from multiple references. cymitquimica.comsigmaaldrich.comchemscene.com

Synthesis and Reactions

The synthesis of this compound is often achieved through the Finkelstein reaction. This method involves the treatment of a more readily available halomethyl pyridine, typically 3-(chloromethyl)pyridine, with an iodide salt like sodium iodide in a suitable solvent such as acetone. 3-(Chloromethyl)pyridine itself can be synthesized from 3-pyridinemethanol (B1662793). researchgate.net

The primary reactivity of this compound stems from the iodomethyl group. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 3-pyridylmethyl moiety by reacting this compound with a wide range of nucleophiles. cymitquimica.com

Applications in Organic Synthesis

The utility of this compound in organic synthesis is primarily as a building block for more complex molecules. Its ability to readily undergo nucleophilic substitution makes it a valuable reagent for attaching the 3-pyridylmethyl group to various scaffolds. This is particularly important in medicinal chemistry, where the pyridine ring is a known pharmacophore. researchgate.netnih.gov For example, it has been used as an intermediate in the synthesis of compounds with potential applications as anticancer and antimicrobial agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(iodomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLQALFLQMRSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376671 | |

| Record name | 3-(iodomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142179-84-8 | |

| Record name | 3-(iodomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Iodomethyl Pyridine

Nucleophilic Substitution Reactions at the Iodomethyl Carbon

The carbon-iodine bond in 3-(Iodomethyl)pyridine is a key site for chemical reactivity, primarily through nucleophilic substitution reactions. In these reactions, an electron-rich species (the nucleophile) attacks the partially positive carbon atom, displacing the iodide ion, which is an excellent leaving group due to its large size and the stability of the resulting I⁻ anion. organic-chemistry.org The specific mechanism of this substitution can follow two distinct pathways, SN1 and SN2, depending on several factors including the reaction conditions and the nature of the nucleophile. youtube.com

SN1 and SN2 Reaction Pathways

The structure of this compound allows for competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.

The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org This process involves a transition state where both the incoming nucleophile and the outgoing iodide are partially bonded to the carbon atom. organic-chemistry.org This pathway is generally favored for primary alkyl halides. Given that the iodomethyl group features a primary carbon, the SN2 mechanism is a highly probable route, especially when strong nucleophiles are used in polar aprotic solvents. youtube.comlibretexts.org

The SN1 pathway , in contrast, is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. organic-chemistry.org The second step is the rapid attack of this carbocation by a nucleophile. While primary carbocations are typically unstable, the carbocation formed from this compound would be adjacent to the pyridine (B92270) ring. This proximity allows for resonance stabilization, similar to a benzylic carbocation, which makes the SN1 pathway more accessible than for simple primary alkyl halides. libretexts.org This mechanism is favored under conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents and weaker nucleophiles. organic-chemistry.orglibretexts.org

Studies on related systems have shown that the preference between SN1 and SN2 can be influenced by electrostatic factors. For instance, in reactions involving pyridine as a nucleophile with other substrates, the mechanism can be switched by altering the electrostatic environment around the reaction center. nih.gov

Stereochemical Outcomes of Nucleophilic Attack

The stereochemistry of the product is directly dictated by the reaction mechanism.

In an SN2 reaction , the requisite backside attack by the nucleophile leads to a predictable stereochemical outcome: inversion of configuration at the electrophilic carbon. libretexts.orglibretexts.org If the carbon atom were a stereocenter, an (R)-configured starting material would yield an (S)-configured product, and vice versa. libretexts.org This stereospecificity is a hallmark of the SN2 mechanism. libretexts.org

Conversely, the SN1 mechanism proceeds through a planar carbocation intermediate. organic-chemistry.org The nucleophile can attack this flat intermediate from either face with nearly equal probability. libretexts.org This results in the formation of a nearly 50:50 mixture of both possible stereoisomers, a product known as a racemic mixture. organic-chemistry.orglibretexts.org Therefore, if the starting material were optically active, the SN1 reaction would lead to racemization.

Impact of Solvent and Nucleophile Structure on Reaction Kinetics

The rate and mechanism of nucleophilic substitution on this compound are profoundly influenced by the solvent and the structure of the nucleophile.

Solvent Effects:

Polar Protic Solvents (e.g., water, ethanol) have O-H or N-H bonds and can form hydrogen bonds. khanacademy.org These solvents are highly effective at solvating both cations and anions. By stabilizing the carbocation intermediate through solvation, they significantly accelerate the rate of SN1 reactions. libretexts.org They can, however, decrease the reactivity of anionic nucleophiles by forming a solvent shell that must be stripped away, which can slow down SN2 reactions. khanacademy.org

Polar Aprotic Solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), acetone) possess a dipole moment but lack O-H or N-H bonds. They are poor at solvating anions, leaving the nucleophile relatively "bare" and highly reactive. khanacademy.orgacs.org This enhanced nucleophilicity strongly favors the bimolecular SN2 pathway. libretexts.org

Nucleophile Effects:

Nucleophile Strength: Strong nucleophiles, especially those with a negative charge (e.g., CH₃S⁻, CN⁻), readily donate their electron pair and favor the concerted SN2 mechanism where the nucleophile is actively involved in the rate-determining step. libretexts.orglibretexts.org Weaker, neutral nucleophiles (e.g., H₂O, CH₃OH) are less reactive and are more likely to participate in an SN1 reaction, where they wait for the formation of the carbocation before attacking. libretexts.org

Nucleophile Size: In protic solvents, larger nucleophiles are often more effective. For example, iodide (I⁻) is a better nucleophile than chloride (Cl⁻) in these solvents because it is less tightly solvated due to its diffuse charge, making it more available to react. khanacademy.org

| Factor | Condition | Favored Pathway | Effect on Reaction Kinetics |

|---|---|---|---|

| Solvent | Polar Protic (e.g., Water, Ethanol) | SN1 | Accelerates reaction by stabilizing the carbocation intermediate. libretexts.org |

| Polar Aprotic (e.g., DMSO, Acetone) | SN2 | Accelerates reaction by enhancing the reactivity of the nucleophile. libretexts.orgacs.org | |

| Nucleophile | Strong (e.g., I⁻, CN⁻, RS⁻) | SN2 | Increases the rate of the bimolecular reaction. The rate is dependent on the nucleophile's concentration. youtube.com |

| Weak (e.g., H₂O, ROH) | SN1 | The reaction rate is independent of the nucleophile's concentration. libretexts.org |

Radical-Mediated Transformations Involving the C-I Bond

Beyond ionic pathways, the carbon-iodine bond in this compound is susceptible to homolytic cleavage, initiating radical-mediated transformations. The relative weakness of the C-I bond makes it a suitable precursor for generating carbon-centered radicals under specific conditions. nih.gov

Single Electron Transfer (SET) Mechanisms in Pyridine Derivatives

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, generating radical ions. sigmaaldrich.com This mechanism can activate otherwise stable molecules to induce radical reactions. The C-I bond can act as an electron acceptor; the transfer of a single electron into the σ* antibonding orbital of the C-I bond can lead to its rapid cleavage, producing a 3-pyridylmethyl radical and an iodide anion.

Hypervalent iodine(III) reagents are well-known to undergo one-electron reduction to initiate radical processes. nih.gov While this compound is an iodine(I) compound, the principle of using SET to generate radicals is applicable. Electron-rich species or certain photocatalysts can act as electron donors to trigger the fragmentation of the C-I bond. nih.gov Studies on pyridine N-oxides have shown that they can serve as precursors to pyridine N-oxy radicals through single-electron oxidation, highlighting the capacity of pyridine derivatives to engage in SET processes. nih.gov

Photoredox and Electrocatalytic Activation of the Iodomethyl Group

Modern synthetic chemistry increasingly utilizes light or electricity to drive chemical reactions under mild conditions, often involving radical intermediates.

Photoredox catalysis uses a catalyst that, upon absorbing visible light, becomes a potent oxidant or reductant in its excited state. sigmaaldrich.com This excited-state catalyst can then engage in a SET event with a substrate like this compound. For example, an excited photocatalyst could transfer an electron to the iodomethyl group, causing the C-I bond to break and form the 3-pyridylmethyl radical. This radical can then be used in various synthetic applications, such as C-C bond formation or addition to alkenes. nih.gov This approach offers a green and efficient method for generating radicals without the need for harsh reagents or high temperatures. sigmaaldrich.com

Electrocatalysis offers another method for activating the C-I bond. By applying an electrical potential at an electrode, it is possible to directly reduce the this compound. This electrochemical reduction involves the transfer of an electron from the cathode to the molecule, again leading to the cleavage of the C-I bond and formation of the desired radical intermediate. The generation of key iodine radicals through the anodic oxidation of iodide is a known strategy in radical chemistry. nih.gov

Homolytic Cleavage and Radical Cascade Reactions

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy that allows for relatively facile homolytic cleavage upon exposure to heat or ultraviolet radiation. wikipedia.org This cleavage generates a pyridin-3-ylmethyl radical and an iodine radical, initiating a series of potential radical reactions. The process begins with an initiation step where the C-I bond breaks, followed by propagation steps where the generated radical reacts with other molecules to form new radicals, and finally, termination steps where radicals combine to form stable, non-radical products. masterorganicchemistry.comlumenlearning.comyoutube.com

Initiation: The homolysis of this compound produces two radical species:

Py-CH₂I → Py-CH₂• + I•

This initiation is the crucial first step for any subsequent radical cascade.

Propagation and Cascade Potential: Once formed, the pyridin-3-ylmethyl radical is a versatile intermediate. While specific, complex radical cascade reactions initiated directly from this compound are not extensively documented in readily available literature, the principles of radical chemistry allow for postulation of its reactivity. This primary radical could, for example, add across a double or triple bond of an unsaturated molecule, generating a new radical intermediate. This new radical could then participate in an intramolecular cyclization if a suitable accepting group is present within the molecule, or it could propagate the chain by abstracting an atom from another molecule. nih.govresearchgate.net

For instance, in systems containing appropriately positioned alkenes, an intramolecular radical cyclization could occur. researchgate.netbeilstein-journals.org The reactivity and pathway of such cascade reactions would be highly dependent on the specific substrates and reaction conditions employed. The field of radical monoalkylation of pyridinium (B92312) salts has demonstrated that alkyl radicals, including those generated from alkyl iodides, readily add to the activated pyridine ring, showcasing the ring's affinity for radical species. nih.gov This suggests that intermolecular reactions involving the pyridin-3-ylmethyl radical and other activated heterocycles are also a plausible reaction pathway.

The table below outlines the fundamental steps in a typical radical chain reaction that could be initiated by this compound.

| Reaction Step | General Mechanism | Example with this compound |

| Initiation | A-B → A• + B• | Py-CH₂I → Py-CH₂• + I• |

| Propagation | A• + C-D → A-C + D• | Py-CH₂• + X-H → Py-CH₃ + X• |

| D• + E=F → D-E-F• | X• + Py-CH₂I → X-I + Py-CH₂• | |

| Termination | A• + B• → A-B | Py-CH₂• + •CH₂-Py → Py-CH₂-CH₂-Py |

| A• + A• → A-A | I• + I• → I₂ |

This table represents generalized radical reaction steps and plausible, but not specifically cited, pathways for this compound.

Reactions at the Pyridine Ring System

The reactivity of the pyridine ring is fundamentally different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom significantly influences the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack. The nitrogen atom withdraws electron density from the ring inductively and mesomerically, making it less nucleophilic than benzene. Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, forming a pyridinium cation. This positive charge further deactivates the ring to a very large extent, making substitution extremely difficult. quora.com When electrophilic substitution is forced to occur under harsh conditions, it proceeds preferentially at the 3- and 5-positions (meta to the nitrogen). Attack at the 2-, 4-, or 6-positions would result in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. pearson.comresearchgate.net

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution occurs preferentially at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at these positions. quora.com The negative charge in the intermediate can be delocalized onto the nitrogen atom, which is not possible if the attack occurs at the 3- or 5-positions. stackexchange.comnih.gov

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position(s) | Rationale |

| Electrophilic Aromatic Substitution | Deactivated (low reactivity) | 3- and 5- (meta) | Avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate. quora.com |

| Nucleophilic Aromatic Substitution | Activated (high reactivity) | 2-, 4-, and 6- (ortho/para) | The electronegative nitrogen stabilizes the negative charge in the reaction intermediate via resonance. stackexchange.comquora.com |

The iodomethyl group (-CH₂I) at the 3-position modifies the inherent reactivity of the pyridine ring. Its influence is twofold, stemming from both inductive and potential steric effects.

Influence on Electrophilic Aromatic Substitution: The -CH₂I group is considered deactivating towards EAS due to the electron-withdrawing inductive effect of the iodine atom. This effect further reduces the already low electron density of the pyridine ring, making electrophilic attack even more difficult than on unsubstituted pyridine. In terms of regioselectivity, the pyridine nitrogen is the dominant directing group, forcing substitution to the meta positions (C-3 and C-5). Since the -CH₂I group already occupies the C-3 position, any further electrophilic substitution would be strongly directed to the C-5 position. The weak ortho-, para-directing effect typical of alkyl groups in benzene chemistry is superseded by the powerful directing influence of the ring nitrogen. openstax.org

While the aromatic pyridine core is generally stable, under certain conditions it can undergo reactions that lead to the opening or contraction of the ring. These transformations often proceed via pyridinium salt intermediates. Research has shown that pyridinium salts can be converted into pyrrole-2-carbaldehydes through a ring-opening/reclosing process. This transformation involves a water-triggered ring-opening followed by an iodine-mediated intramolecular cyclization, resulting in a ring-contracted pyrrole (B145914) product.

A plausible mechanism for such a reaction involves the initial formation of a pyridinium salt, which then undergoes nucleophilic attack (e.g., by hydroxide) to open the ring. The resulting open-chain intermediate can then re-cyclize to form a new, five-membered ring system. For example, a facile methodology has been developed for the synthesis of 4-iodopyrrole-2-carbaldehyde derivatives directly from pyridinium salts, which undergo a cascade ring-contraction/iodination reaction.

Advanced Reaction Pathways and Novel Transformations

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for constructing cyclic molecules. masterorganicchemistry.comwikipedia.org The participation of aromatic systems like pyridine in these reactions is generally disfavored due to the energetic penalty of disrupting the aromatic sextet.

Pyridine in Diels-Alder Reactions: As a diene, the electron-deficient pyridine ring is unreactive in normal-electron-demand Diels-Alder reactions, which require an electron-rich diene. quora.com It can participate in inverse-electron-demand Diels-Alder reactions, though this is more common with related azines like 1,2,4-triazines which then eliminate a small molecule to form a pyridine ring.

As a dienophile, the C=C bonds within the pyridine ring are poor reaction partners. However, reactivity can be induced. Coordination of a Lewis acid (like BF₃·OEt₂) to the pyridine nitrogen can activate attached vinyl groups, making them suitable dienophiles. nih.gov In a more direct approach, coordination of a metal complex, such as {TpW(NO)(PMe₃)}, across the C3 and C4 atoms of pyridine can disrupt the aromaticity and render the C5=C6 bond susceptible to Diels-Alder cycloaddition. acs.org

Pyridine in 1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.orgyoutube.com For this compound to act as a dipolarophile, it would need to contain an unsaturated bond for the dipole to add across. While the C=C bonds of the pyridine ring are generally unreactive for the reasons mentioned above, a derivative of this compound featuring an alkenyl or alkynyl substituent could potentially serve as a dipolarophile. However, the direct participation of the unmodified this compound molecule as a dipolarophile or diene in cycloaddition reactions is not a commonly reported transformation.

Oxidative Dimerization and Coupling Reactions of Pyridine Derivatives

While specific studies on the oxidative dimerization of this compound are not extensively documented, its reactivity can be inferred from analogous reactions with benzyl (B1604629) halides. The formation of a new carbon-carbon bond between two molecules of this compound would lead to the formation of 1,2-di(pyridin-3-yl)ethane. This type of transformation is conceptually similar to the Wurtz coupling reaction.

The Wurtz reaction involves the treatment of two alkyl halides with sodium metal to form a new alkane. byjus.com In the case of this compound, the reaction would likely proceed through a radical or organometallic intermediate. The mechanism is thought to involve the transfer of an electron from the metal to the alkyl halide, leading to the formation of a radical and an anion. Subsequent coupling of the radicals or reaction of an organometallic intermediate with another molecule of the alkyl halide results in the dimeric product. organic-chemistry.orgwikipedia.org

The synthesis of bibenzyl from benzyl iodide is a well-established example of this type of homocoupling. prepchem.comresearchgate.net By analogy, the dimerization of this compound would provide a route to symmetrical bipyridine derivatives, which are important ligands in coordination chemistry and building blocks for functional materials. researchgate.net

Below is a table summarizing the expected products from the oxidative dimerization of this compound and related reactions.

| Starting Material | Reaction Type | Expected Product |

| This compound | Oxidative Dimerization (Wurtz-type) | 1,2-di(pyridin-3-yl)ethane |

| Benzyl iodide | Wurtz Coupling | Bibenzyl |

| Two different alkyl halides | Wurtz Coupling | Mixture of alkanes |

It is important to note that the Wurtz reaction can be limited by side reactions, and the use of two different alkyl halides often leads to a mixture of products. organic-chemistry.org

Cross-Coupling Reactions Utilizing the Iodomethyl Functionality

The iodomethyl group in this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not always available, its reactivity is expected to be similar to that of benzyl halides.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. youtube.com this compound would be expected to react with pyridine-derived boronic acids or their esters in the presence of a palladium catalyst and a base to form unsymmetrical diarylmethanes. rsc.orgresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comacs.org A transition-metal-free Suzuki-type coupling of benzyl halides with boronic acids has also been reported, proceeding via a 1,2-metalate shift. acs.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. organic-chemistry.org this compound could be coupled with pyridylzinc reagents to afford the corresponding cross-coupled products. organic-chemistry.orgnih.govorgsyn.orgacs.orgmit.edu Organozinc reagents are generally more reactive than organoboron compounds and can be prepared with a high degree of functional group tolerance.

Stille Coupling: This reaction utilizes an organotin reagent (organostannane) as the nucleophilic partner. researchgate.netharvard.eduuwindsor.canih.gov The coupling of this compound with a pyridylstannane would be a viable method for the synthesis of diarylmethane structures. Stille reactions are valued for the stability and functional group tolerance of the organostannane reagents, though the toxicity of tin compounds is a drawback.

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org The reaction of this compound with a pyridyl Grignard reagent, catalyzed by palladium or nickel, would provide a direct route to the cross-coupled product. researchgate.netepfl.ch Grignard reagents are highly reactive, which can limit the functional group tolerance of the reaction. wikipedia.org For secondary benzylic bromides, the use of specific ligands like Xantphos has been shown to minimize side reactions such as β-elimination. organic-chemistry.org

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organometallic nucleophile (organoboron, -zinc, -tin, or -magnesium) transfers its organic group to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst.

The table below provides a summary of these cross-coupling reactions as they would apply to this compound, based on analogous reactions with benzyl halides.

| Coupling Reaction | Nucleophilic Reagent | Expected Product with this compound and a Pyridine Nucleophile |

| Suzuki-Miyaura | Pyridineboronic acid | 3-(Pyridin-x-ylmethyl)pyridine |

| Negishi | Pyridylzinc halide | 3-(Pyridin-x-ylmethyl)pyridine |

| Stille | Pyridylstannane | 3-(Pyridin-x-ylmethyl)pyridine |

| Kumada | Pyridylmagnesium halide | 3-(Pyridin-x-ylmethyl)pyridine |

Advanced Applications of 3 Iodomethyl Pyridine in Organic Synthesis

Building Block for Complex Heterocyclic and Polycyclic Structures

The structural motif of a pyridine (B92270) ring attached to a reactive methyl halide is a powerful tool for synthetic chemists aiming to construct intricate molecular architectures. 3-(Iodomethyl)pyridine serves as a key starting material for synthesizing a range of heterocyclic and polycyclic compounds.

The creation of fused pyridine systems is of significant interest due to their prevalence in pharmaceuticals and functional materials. nih.govnih.govbenthamscience.com this compound can be utilized as a precursor for intramolecular cyclization reactions to build such frameworks. A general strategy involves first attaching the this compound moiety to a nucleophilic-substituted aromatic or heteroaromatic ring. The resulting intermediate can then undergo an intramolecular cyclization, often promoted by a base or a transition metal catalyst, to form a new ring fused to the initial pyridine structure.

For instance, the alkylation of a 2-amino-substituted benzene (B151609) derivative with this compound would yield an N-(pyridin-3-ylmethyl)aniline intermediate. This intermediate, upon treatment with a palladium catalyst, could undergo an intramolecular C-H arylation to form a fused six-membered ring, leading to a dibenzo-naphthyridine derivative. The high reactivity of the C-I bond facilitates the initial alkylation step, making this a viable, albeit multi-step, pathway to complex fused systems.

Indolizine (B1195054) and its derivatives are important nitrogen-containing heterocyclic compounds found in numerous alkaloids. rsc.org A common and effective method for synthesizing the indolizine core is the Tschitschibabin (Chichibabin) reaction, which involves the reaction of a pyridine derivative with an α-halocarbonyl compound. chim.itresearchgate.net

In this context, this compound can act as the alkylating agent to form a pyridinium (B92312) salt intermediate. For example, reacting this compound with a compound like ethyl 2-bromoacetate would form a quaternized pyridinium salt. Treatment of this salt with a base, such as potassium carbonate, generates a pyridinium ylide in situ. This ylide can then undergo an intramolecular 1,3-dipolar cycloaddition followed by oxidation to yield the aromatic indolizine framework. organic-chemistry.org This strategy provides a direct route to 3-substituted indolizine derivatives.

The synthesis of the quinolizidine (B1214090) alkaloid skeleton, a bicyclic system, is more complex and typically originates from biosynthetic pathways starting from lysine. nih.govmdpi.com While direct construction from this compound is not a standard method, multi-step strategies could potentially incorporate the pyridine-3-yl-methyl unit into a precursor that is later cyclized to form one of the rings of the quinolizidine system.

Multidentate ligands are crucial in coordination chemistry for creating stable metal complexes with specific catalytic, magnetic, or optical properties. ias.ac.in this compound is an excellent building block for introducing the pyridin-3-yl-methyl (3-picolyl) group into a ligand scaffold. This is typically achieved by nucleophilic substitution, where the iodine atom is displaced by a donor atom such as nitrogen, phosphorus, or sulfur.

For example, reacting this compound with a polyamine, such as ethylenediamine (B42938) or 1,4,7-triazacyclononane, results in the alkylation of the amine nitrogens. nih.gov This process can be controlled stoichiometrically to produce ligands with a precise number of picolyl arms. The resulting polydentate ligands possess multiple coordination sites—the pyridine nitrogens and the backbone amine nitrogens—which can chelate to a single metal center, forming highly stable complexes. This approach is analogous to the well-established use of 2-(chloromethyl)pyridine (B1213738) for similar purposes. nih.gov

Precursor for Quaternized Pyridinium Salts

The quaternization of the pyridine nitrogen atom transforms the electron-deficient pyridine ring into a pyridinium cation. This modification significantly alters the ring's electronic properties, making it more susceptible to reduction and nucleophilic attack.

This compound can act as an alkylating agent for other pyridine molecules in a classic Sₙ2 reaction known as the Menschutkin reaction. In this process, the lone pair of electrons on the nitrogen of a pyridine molecule attacks the electrophilic methylene (B1212753) carbon of this compound. The iodide ion is displaced, resulting in the formation of a new carbon-nitrogen bond and yielding a pyridinium salt.

When this compound reacts with another molecule of pyridine, the product is 1-(pyridin-3-ylmethyl)pyridin-1-ium iodide. This molecule is a dicationic salt precursor, featuring two pyridine rings linked by a methylene bridge, with one of them being permanently quaternized. The reaction proceeds readily due to the high reactivity of the primary iodide.

Pyridinium salts are valuable intermediates in organic synthesis, particularly in catalysis. The positive charge on the nitrogen atom deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack and reduction. This activation is the cornerstone of their utility in asymmetric synthesis.

A significant application is the asymmetric hydrogenation of pyridinium salts to produce chiral piperidines, which are important structural motifs in many pharmaceuticals. The pyridinium salt derived from this compound can be hydrogenated using chiral transition-metal catalysts (e.g., based on Iridium or Rhodium) to yield chiral 3-picolylpiperidine derivatives with high enantioselectivity. The quaternization step is crucial as it facilitates the hydrogenation of the otherwise unreactive aromatic pyridine ring under milder conditions. This strategy provides an efficient route to enantiomerically enriched piperidines, which are key building blocks for complex molecule synthesis.

Reagent in C-C and C-X Bond Forming Reactions

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the pyridine-3-ylmethyl moiety into various molecular frameworks. Its reactivity is centered on the iodomethyl group, which behaves as a potent electrophile. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under relatively mild conditions.

Introduction of Pyridine-3-ylmethyl Moiety via Alkylation and Arylation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as an effective electrophile in alkylation reactions, particularly with soft carbon nucleophiles like enolates. nih.govlibretexts.org The reaction proceeds via a standard SN2 mechanism, where the nucleophilic carbon atom of the enolate attacks the methylene carbon of this compound, displacing the iodide leaving group. libretexts.org

This method is widely applicable for the α-alkylation of carbonyl compounds. For instance, the enolates generated from ketones, esters, and nitriles can all be efficiently alkylated. A common application is the malonic ester synthesis, which allows for the preparation of carboxylic acids with a two-carbon extension. libretexts.orglibretexts.org When this compound is used as the alkylating agent in a malonic ester synthesis, the resulting product is 3-(pyridin-3-yl)propanoic acid after hydrolysis and decarboxylation.

The general steps for a malonic ester synthesis using this compound are:

Enolate Formation: Diethyl malonate is deprotonated using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org

Alkylation: The enolate nucleophile attacks this compound in an SN2 reaction, forming diethyl 2-(pyridin-3-ylmethyl)malonate. libretexts.orglibretexts.org

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product. libretexts.org

While less common for benzylic iodides compared to halides, arylation via cross-coupling reactions represents another pathway for C-C bond formation. However, the primary utility of this compound in this context remains as a potent alkylating agent for carbon nucleophiles.

Table 1: Examples of C-C Bond Formation using this compound

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Diethyl malonate | NaOEt | Ethanol (B145695) | Diethyl 2-(pyridin-3-ylmethyl)malonate |

| Ethyl acetoacetate | NaOEt | Ethanol | Ethyl 2-acetyl-3-(pyridin-3-yl)propanoate |

| Cyclohexanone | LDA | THF | 2-(Pyridin-3-ylmethyl)cyclohexan-1-one |

Facile Functionalization through Iodide Displacement with Various Nucleophiles

The high reactivity of the iodomethyl group makes this compound an excellent substrate for forming bonds between carbon and various heteroatoms (C-X bonds). The iodide ion is readily displaced by a wide array of nucleophiles, enabling the synthesis of a diverse range of 3-substituted pyridine derivatives. These reactions are typically efficient and proceed under mild conditions.

C-O Bond Formation: Oxygen nucleophiles, such as alkoxides and phenoxides, react smoothly with this compound to form pyridin-3-ylmethyl ethers. The reaction is typically carried out by first deprotonating the corresponding alcohol or phenol (B47542) with a base like sodium hydride (NaH) to generate the nucleophilic alkoxide, which then displaces the iodide.

C-S Bond Formation: Sulfur nucleophiles are generally soft and highly effective in SN2 reactions. Thiolates, generated by the deprotonation of thiols, readily react with this compound to produce pyridin-3-ylmethyl thioethers.

C-N Bond Formation: A variety of nitrogen nucleophiles can be used to form C-N bonds. Primary and secondary amines react directly with this compound to yield the corresponding secondary and tertiary pyridin-3-ylmethylamines. The azide (B81097) ion (N₃⁻), another potent nucleophile, reacts to form 3-(azidomethyl)pyridine, which is a versatile intermediate that can be readily reduced to 3-(aminomethyl)pyridine (B1677787) or used in click chemistry reactions.

These facile displacement reactions underscore the versatility of this compound as a building block for introducing the pyridine-3-ylmethyl scaffold, which is a common structural motif in pharmaceuticals and functional materials.

Table 2: Iodide Displacement Reactions with Various Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Oxygen (O) | Sodium methoxide (B1231860) (NaOMe) | 3-(Methoxymethyl)pyridine |

| Oxygen (O) | Sodium phenoxide (NaOPh) | 3-(Phenoxymethyl)pyridine |

| Sulfur (S) | Sodium thiomethoxide (NaSMe) | 3-((Methylthio)methyl)pyridine |

| Sulfur (S) | Sodium thiophenoxide (NaSPh) | 3-((Phenylthio)methyl)pyridine |

| Nitrogen (N) | Ammonia (B1221849) (NH₃) | 3-(Aminomethyl)pyridine |

| Nitrogen (N) | Diethylamine (Et₂NH) | N,N-Diethyl-1-(pyridin-3-yl)methanamine |

Preparation of Functionalized Materials and Conjugates

The reactivity of this compound extends beyond small-molecule synthesis to the functionalization of macromolecules and solid supports. Its ability to readily undergo nucleophilic substitution makes it an ideal reagent for immobilizing pyridine functionalities onto various materials, thereby imparting new chemical or physical properties to them.

Anchoring of Pyridine Scaffolds to Solid Supports

Immobilizing chemical species on solid supports is a fundamental strategy in areas such as solid-phase synthesis, heterogeneous catalysis, and chromatography. The pyridine moiety, with its coordinating nitrogen atom, is a valuable functional group to anchor to solid supports for applications like metal scavenging or catalysis.

A common solid support is the Merrifield resin, which is a chloromethylated polystyrene-divinylbenzene copolymer. nih.govresearchgate.net While the resin itself is an electrophile, the principles of its functionalization are directly analogous to using this compound to modify a nucleophilic support. To anchor a pyridine-3-ylmethyl group, one would typically start with a resin that has been pre-functionalized with a nucleophilic group, such as an amine or a thiol.

The general procedure involves:

Preparation of a Nucleophilic Resin: A standard resin, like polystyrene, is functionalized to introduce nucleophilic sites. For example, aminomethylated polystyrene can be used.

Anchoring Reaction: The nucleophilic resin is swollen in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and then treated with this compound, often in the presence of a non-nucleophilic base to neutralize any generated acid. The electrophilic iodomethyl group reacts with the nucleophilic sites on the resin, forming a stable covalent bond and effectively tethering the pyridine-3-ylmethyl scaffold to the solid support.

This method allows for the creation of functionalized resins where the pyridine nitrogen can act as a ligand for metal catalysts, a basic site for organocatalysis, or a handle for further synthetic transformations. nih.gov

Synthesis of Polymer-Supported Pyridine Derivatives

Similar to the functionalization of solid supports, soluble polymers can also be modified using this compound to create polymer-supported reagents, catalysts, or materials with specific binding properties. This process, often referred to as polymer grafting or post-polymerization modification, allows for the precise introduction of functional groups onto a pre-existing polymer backbone. mdpi.com

The strategy involves selecting a polymer that either inherently possesses nucleophilic side chains or can be easily modified to include them. For example, a polymer containing hydroxyl or amine groups can serve as the starting material. The reaction with this compound proceeds via the same SN2 mechanism described previously, resulting in the covalent attachment of pyridine-3-ylmethyl groups as side chains on the polymer.

Key considerations for this process include:

Polymer Solubility: The reaction must be carried out in a solvent system that can dissolve both the polymer and the this compound reagent.

Degree of Functionalization: The extent of pyridine grafting can be controlled by adjusting the stoichiometry of the reagents and the reaction time.

Characterization: The resulting functionalized polymer is typically characterized using techniques like NMR spectroscopy and infrared (IR) spectroscopy to confirm the presence of the pyridine moiety and determine the degree of substitution.

These polymer-supported pyridine derivatives are of interest in applications such as drug delivery, the creation of functional coatings, and the development of recoverable catalysts that bridge the gap between homogeneous and heterogeneous catalysis. mdpi.com

Computational and Theoretical Investigations of 3 Iodomethyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for accurate calculations of molecular geometries, electronic properties, and reaction pathways.

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule. For 3-(Iodomethyl)pyridine, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The geometry of this compound is primarily defined by the planar pyridine (B92270) ring and the attached iodomethyl group. The pyridine ring is expected to maintain its aromatic planarity, with C-C and C-N bond lengths typical of such heterocyclic systems. A key structural parameter is the C-I bond length, which is anticipated to be approximately 2.15 Å based on analogous iodinated organic compounds.

Conformational analysis focuses on the rotation around the single bond connecting the methylene (B1212753) group (-CH2-) to the pyridine ring. This rotation defines the spatial orientation of the bulky iodine atom relative to the ring. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable conformer (energy minimum) and the rotational energy barriers (energy maxima). The most stable conformation would likely be one that minimizes steric hindrance between the iodine atom and the hydrogen atom on the adjacent C4 position of the pyridine ring.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-I | ~ 2.15 |

| C-C (ring) | ~ 1.39 |

| C-N (ring) | ~ 1.34 |

| C-C (side chain) | ~ 1.51 |

| Bond Angles (°) | |

| C-C-I | ~ 110.5 |

| C-N-C (ring) | ~ 117.0 |

Table 1: Predicted geometric parameters for the optimized structure of this compound based on DFT calculations and data from analogous compounds.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity.

For this compound, the HOMO is expected to have significant electron density on the pyridine ring and the lone pairs of the iodine atom, reflecting the most accessible electrons. The LUMO is likely a π* antibonding orbital distributed over the pyridine ring, representing the most accessible region for accepting electrons. The energy of these orbitals dictates the molecule's ability to act as an electron donor or acceptor.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In this compound, the MEP would show a region of negative electrostatic potential (typically colored red) around the electronegative nitrogen atom, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack. The hydrogen atoms and the region around the C-I bond would exhibit positive potential (blue), highlighting potential sites for nucleophilic attack.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.90 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 5.40 |

Table 2: Representative DFT-calculated electronic properties for a substituted pyridine like this compound. The relatively large energy gap suggests significant stability.

Reaction Mechanism Elucidation and Transition State Characterization

DFT is instrumental in mapping the pathways of chemical reactions. For this compound, a characteristic reaction is the nucleophilic substitution (SN2) at the methylene carbon, where a nucleophile replaces the iodide ion.

Computational studies can elucidate this mechanism by:

Optimizing Reactant and Product Geometries: The initial structures of the this compound-nucleophile complex and the final product are determined.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. DFT calculations search for this saddle point on the potential energy surface. The TS for an SN2 reaction would feature a partially formed bond between the carbon and the incoming nucleophile and a partially broken C-I bond.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants to the products along the minimum energy pathway.

These calculations provide a detailed, atomistic view of the reaction, revealing the electronic and structural changes that occur during the chemical transformation.

Prediction of Reactivity and Selectivity in Organic Reactions

DFT calculations can predict how and where a molecule will react. The electronic structure analysis provides the foundation for these predictions.

Reactivity Sites: The MEP map and frontier orbital analysis identify the most probable sites for chemical attack. The positive potential on the methylene carbon and the significant LUMO coefficient at this position strongly suggest its susceptibility to nucleophilic attack. The negative potential around the pyridine nitrogen indicates its basicity and availability for protonation or coordination to electrophiles.

Regioselectivity: For reactions involving the pyridine ring itself, such as electrophilic aromatic substitution, DFT can be used to compare the activation energies for attack at different positions (e.g., C2, C4, C6). While the pyridine ring is generally electron-deficient and deactivated towards electrophilic attack, computational models can predict the relative likelihood of substitution at each position, guiding synthetic strategies. Studies on other 3-substituted pyridines often show that functionalization can be directed to specific positions based on the electronic influence of the substituent.

Molecular Dynamics (MD) Simulations

While DFT provides a static, quantum mechanical picture, Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD can simulate molecular motions and intermolecular interactions over time.

Investigation of Intermolecular Interactions and Solvation Effects

MD simulations are particularly well-suited for studying how this compound behaves in a condensed phase, such as in a solvent. A simulation box containing one or more molecules of this compound surrounded by numerous solvent molecules (e.g., water, DMSO, or chloroform) is constructed.

The simulation can reveal:

Solvation Shell Structure: MD tracks the arrangement of solvent molecules around the solute. Radial distribution functions can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms, such as the pyridine nitrogen or the iodine atom.

Intermolecular Interactions: The simulation can identify and quantify the dominant non-covalent interactions. For this compound in a protic solvent, hydrogen bonds between the solvent's hydroxyl groups and the pyridine's nitrogen atom would be a key interaction. Furthermore, the iodine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms (like oxygen or nitrogen) in the solvent or other solute molecules.

Dynamic Behavior: MD captures the rotational and translational motion of the molecule, providing insights into its diffusion and conformational flexibility in solution.

Understanding these interactions is critical, as the solvent can significantly influence the reactivity and stability of the molecule.

Conformational Landscape Exploration in Solution

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyridine ring and the iodomethyl group (C3-Cα). Understanding this conformational landscape is crucial as the spatial arrangement of the substituent significantly influences the molecule's physical properties and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore this landscape. A potential energy surface (PES) scan is typically performed by systematically rotating the dihedral angle (N-C3-Cα-I) while optimizing the rest of the molecular geometry at each step. To simulate a realistic chemical environment, these calculations often incorporate a solvent model, such as the Conductor-like Polarizable Continuum Model (COSMO) or the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), to account for the stabilizing or destabilizing effects of the solvent.

Anti-periplanar (or Staggered): Where the Cα-I bond is oriented away from the ring, minimizing steric hindrance. This is often the global energy minimum.

Syn-periplanar (or Eclipsed): Where the Cα-I bond is oriented across the face of the pyridine ring, leading to increased steric repulsion and thus higher relative energy.

The energy barrier to rotation between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. In solution, the relative populations of these conformers are determined by their Boltzmann distribution, which depends on their computed free energies.

| Conformer Description | Dihedral Angle (N-C3-Cα-I) | Predicted Relative Energy (kcal/mol) | Key Interactions |

| Anti-periplanar | ~180° | 0.00 (Global Minimum) | Minimized steric repulsion between the iodine atom and the H2/H4 atoms of the pyridine ring. |

| Syn-periplanar | ~0° | > 3.0 | Significant steric clash between the iodine atom and the ring's pi-electron cloud and hydrogen atoms. |

| Gauche | ~60°, ~300° | ~1.5 - 2.5 | Intermediate steric interaction; represents transition states or shallow local minima on the PES. |

Advanced Computational Spectroscopic Analysis

Computational spectroscopy serves as a powerful tool for predicting and interpreting the spectral features of molecules like this compound, aiding in their structural characterization.

Vibrational Spectroscopy Simulations (FT-IR, Raman)

Theoretical vibrational spectra (Fourier-Transform Infrared and Raman) are simulated using quantum chemical calculations, typically at the DFT level with a functional like B3LYP and a basis set such as 6-311++G(d,p) physchemres.orgijcrt.org. After optimizing the molecule's geometry to its lowest energy state, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) wisc.edu. The resulting harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors, bringing them into better agreement with experimental data cardiff.ac.uk.

The predicted spectrum for this compound would feature characteristic vibrations from both the pyridine ring and the iodomethyl substituent. Pyridine ring modes include C-H stretching, C=C and C=N stretching (ring breathing), and various in-plane and out-of-plane bending deformations nih.govnist.gov. The iodomethyl group introduces its own distinct vibrations, most notably the C-I stretch, which is expected at a low frequency due to the heavy mass of the iodine atom.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 3000 - 2900 | Asymmetric and symmetric stretching of C-H bonds in the -CH₂- group. |

| Pyridine Ring Stretch (C=C, C=N) | 1610 - 1430 | "Ring breathing" modes involving coupled stretching of carbon-carbon and carbon-nitrogen bonds. |

| CH₂ Scissoring | 1470 - 1440 | In-plane bending of the H-C-H angle in the methylene group. |

| CH₂ Wagging/Twisting | 1350 - 1150 | Out-of-plane bending motions of the methylene group. |

| Pyridine Ring Breathing | ~1000 | A symmetric, in-plane expansion and contraction of the entire pyridine ring. |

| C-C Stretch | 950 - 850 | Stretching of the single bond connecting the ring and the methylene group. |

| C-I Stretch | 650 - 500 | Stretching of the carbon-iodine bond. This is a key identifier for the iodomethyl group. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure elucidation researchgate.net. The most common and reliable method is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT nih.govresearchgate.netrsc.org. The process involves first optimizing the molecular geometry and then, using this geometry, calculating the absolute magnetic shielding tensors for each nucleus.

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. δ_pred = σ_TMS - σ_iso

For this compound, the predicted ¹H spectrum would show distinct signals for the methylene protons and the four aromatic protons. The ¹³C spectrum would show signals for the five unique pyridine carbons and the methylene carbon. The chemical shifts are heavily influenced by the electron-withdrawing effect of the nitrogen atom in the ring and the electronegativity and heavy atom effect of the iodine substituent.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| C2-H | ~8.6 | ~150.5 | Deshielded due to proximity to the electronegative nitrogen atom. |

| C4-H | ~7.8 | ~136.0 | Influenced by the nitrogen atom and the C3 substituent. |

| C5-H | ~7.4 | ~123.8 | Least affected by the nitrogen, relatively upfield for the ring protons. |

| C6-H | ~8.5 | ~149.0 | Deshielded due to proximity to the nitrogen atom. |

| -CH₂- | ~4.5 | ~5.0 | Protons are deshielded by the adjacent iodine. The carbon is significantly shifted upfield due to the "heavy atom effect" of iodine. |

| C3 | - | ~135.0 | The carbon atom to which the iodomethyl group is attached. |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations provide a suite of numerical descriptors that can quantify the electronic structure of a molecule and relate it to its chemical reactivity mdpi.comscience.govhakon-art.com.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's biological activity or chemical reactivity with its structural and physicochemical properties chemrevlett.comwikipedia.org. A QSAR study is not performed on a single molecule but rather on a series of related compounds to develop a predictive model of the form:

Activity = f(Descriptor₁, Descriptor₂, ...)

For a hypothetical QSAR study on the reactivity of substituted pyridines, this compound would serve as one data point in the training set. A range of quantum chemical descriptors would be calculated for it using DFT. These descriptors fall into several categories:

Electronic Descriptors: Quantify the electronic nature of the molecule.

Steric Descriptors: Describe the size and shape of the molecule.

Thermodynamic Descriptors: Relate to the stability and energy of the molecule.

These calculated values would then be used as independent variables in a regression analysis to build a model that predicts a specific reactivity parameter (e.g., the rate constant of a reaction).

| Descriptor Type | Specific Descriptor | Predicted Significance for Reactivity |

| Electronic | Dipole Moment (μ) | Influences long-range electrostatic interactions with polar reagents. |

| Electronic | HOMO Energy (E_HOMO) | Relates to the ability to act as a nucleophile or electron donor. |

| Electronic | LUMO Energy (E_LUMO) | Relates to the ability to act as an electrophile or electron acceptor. |

| Electronic | Electronegativity (χ) | Measures the overall ability of the molecule to attract electrons. |

| Steric | Molecular Volume / Surface Area | Important for reactions where steric hindrance at the reaction center is a factor. |

| Thermodynamic | Heat of Formation (ΔH_f) | Indicates the intrinsic stability of the molecule. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comwikipedia.orgyoutube.com. The energies and spatial distributions of these orbitals provide critical insights into a molecule's reactivity.

For this compound, the HOMO is expected to be a π-orbital distributed primarily over the electron-rich pyridine ring, while the LUMO would be a corresponding π*-antibonding orbital ekb.eg.

HOMO Energy (E_HOMO): A higher (less negative) E_HOMO indicates a greater tendency to donate electrons, signifying higher nucleophilicity.

LUMO Energy (E_LUMO): A lower (more negative) E_LUMO indicates a greater tendency to accept electrons, signifying higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a measure of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.comresearchgate.net.

The iodomethyl substituent, being moderately electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO compared to a simple alkylpyridine. The reactivity can be predicted by considering potential reactions: in a nucleophilic attack, the molecule will donate electron density from the regions where the HOMO is largest. In an electrophilic attack, it will accept electron density into the regions where the LUMO is largest.

| Parameter | Predicted Value (eV) | Interpretation |

| E_HOMO | -6.0 to -6.5 | Indicates moderate nucleophilic character, centered on the pyridine ring's π-system. |

| E_LUMO | -0.5 to -1.0 | Indicates the molecule can act as an electrophile, accepting electrons into its π* system. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | Suggests relatively high kinetic stability but susceptibility to reaction under appropriate conditions. |

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Methodologies for 3-(Iodomethyl)pyridine

While classic methods such as the Finkelstein reaction—substituting the chlorine in 3-(chloromethyl)pyridine (B1204626) with iodine—are reliable, the future of synthesis lies in more direct, efficient, and sustainable catalytic approaches.

The direct, selective iodination of the methyl group in 3-picoline remains a significant challenge. Current research in C(sp³)–H functionalization offers a glimpse into future possibilities. Molecular iodine, when combined with various oxidation systems, has shown promise in catalyzing the functionalization of C(sp³)–H bonds sioc-journal.cn. A key area of future research will be the development of catalysts that can selectively activate the C–H bonds of the methyl group on 3-picoline without reacting with the pyridine (B92270) ring itself.

Research into catalytic systems for the oxidation of 3-picoline has demonstrated the utility of cobalt and other transition metals, though these are typically aimed at producing nicotinic acid mdpi.com. The development of novel catalyst systems, potentially involving transition metals that favor halogenation over oxidation, is a promising frontier. For instance, systems that generate a radical at the methyl position, which is then trapped by an iodine source, could provide a direct pathway.

Another avenue involves the catalytic conversion of 3-pyridinemethanol (B1662793) to this compound. While this transformation is conventionally achieved with reagents like hydrogen iodide, the development of mild, catalytic methods using a recyclable catalyst and a less hazardous iodine source would represent a significant green chemistry advancement.

Table 1: Comparison of Potential Catalytic Strategies for C-I Bond Formation

| Catalytic Strategy | Precursor | Potential Advantages | Key Challenges |

| Direct C(sp³)–H Iodination | 3-Picoline | High atom economy; direct route. | Selectivity over ring functionalization; harsh conditions. |

| Catalytic Halogen Exchange | 3-(Chloromethyl)pyridine | Milder conditions than traditional Finkelstein. | Two-step process from picoline. |

| Catalytic Iodination of Alcohol | 3-Pyridinemethanol | Avoids harsher reagents (e.g., SOCl₂). | Requires development of specific catalysts. |

Electro- and photochemistry offer powerful, green alternatives to traditional synthesis, operating under mild conditions with high selectivity. acs.orgmdpi.com These methods are emerging as a major direction for future synthetic innovations.

Electrochemical Synthesis: Electrosynthesis replaces chemical oxidants and reductants with electricity, minimizing waste. rsc.orgrsc.org Palladium-catalyzed electrochemical C–H iodination has been demonstrated for arylpyridine N-oxides, showcasing the potential of combining metal catalysis with electrochemistry. researchgate.net A future paradigm would involve developing an electrochemical method for the benzylic iodination of 3-picoline. This could proceed via an electrochemically generated radical mediator that selectively abstracts a hydrogen atom from the methyl group, followed by reaction with an iodine source. The use of iodide itself as the source, which can be electrochemically oxidized to a reactive iodine species, presents a particularly sustainable approach. nih.gov

Photochemical Synthesis: Visible-light photoredox catalysis has revolutionized radical chemistry. organic-chemistry.orgsmolecule.com Light-initiated radical cascades involving alkyl iodides are well-documented for constructing complex molecules. nih.govmdpi.com Future research will likely focus on adapting these methods for the synthesis of this compound. For example, a photocatalyst could activate 3-picoline to generate a benzylic radical, or activate an iodine source to initiate the reaction. Palladium-catalyzed transfer iodination, where an aryl iodide acts as both a hydrogen atom transfer reagent and an iodine shuttle under photoirradiation, is a novel strategy that could be adapted for this purpose. ethz.ch

Exploration of Unconventional Reaction Pathways

The reactivity of this compound is typically dominated by nucleophilic substitution at the iodomethyl group. Future research will explore more unconventional pathways to leverage this molecule for the rapid construction of complex molecular architectures.

A significant frontier in pyridine chemistry is the selective functionalization of C–H bonds at positions other than the electronically favored C2 and C4 sites. researchgate.netrsc.orgnih.gov For this compound, this involves targeting the C–H bonds at the C2, C4, and C6 positions. The 3-(iodomethyl) group is weakly electron-withdrawing, which can influence the regioselectivity of C–H functionalization reactions.

Future work will likely investigate the application of modern C–H activation techniques to this substrate. For instance, transition-metal-catalyzed, directed C–H functionalization, where a transient directing group is used, could enable selective modification at the C2 or C4 position. acs.org Non-directed methods, which rely on the inherent electronic and steric properties of the substrate, are also a key area of interest. chemicalbook.com Understanding how the 3-(iodomethyl) group influences the site selectivity of Minisci-type radical additions or palladium-catalyzed C-H arylations will open new avenues for creating highly substituted pyridine derivatives. nih.govacs.org

Cascade and domino reactions, which form multiple chemical bonds in a single operation, are a cornerstone of efficient synthesis. researchgate.netnih.gov The high reactivity of the C–I bond makes this compound an excellent initiator for such sequences.

Future research will focus on using this compound to trigger these complex transformations.

Radical Cascades: Initiation of a radical from the C–I bond (e.g., using light or a radical initiator) can be followed by a cascade of reactions, such as addition to alkenes or alkynes, and subsequent cyclization. mdpi.comacs.org This allows for the one-pot synthesis of complex polycyclic structures fused to the pyridine ring.

Ionic Domino Reactions: As a potent electrophile, this compound can alkylate a nucleophile (e.g., an amine or enolate), creating an intermediate that is primed for a subsequent intramolecular reaction. nih.gov For example, the N-alkylation of a 2-ethynylaniline (B1227618) with this compound could be followed by a copper-catalyzed domino cyclization to rapidly generate complex indole (B1671886) derivatives. organic-chemistry.org

Advanced Material Science Applications

The unique combination of a coordinating pyridine ring and a reactive functional handle makes this compound a highly promising building block for advanced materials.

Functional Polymers and Surfaces: Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers. acs.orgcmu.edu Alkyl halides are excellent initiators for ATRP. mdpi.comcmu.edu this compound is an ideal initiator for growing polymer chains from surfaces or for creating block copolymers. It can be used to graft polymer brushes from a surface to modify its properties, or to synthesize well-defined polymers containing a terminal pyridyl group for further coordination chemistry or functionalization. acs.orgmdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers. By incorporating functional groups into the linkers, the properties of the MOF can be tuned. Halomethyl-functionalized linkers are used to synthesize ligands for MOFs. rsc.orgresearchgate.netfluorochem.co.uk this compound can be used as a key reagent to synthesize bespoke organic linkers containing pendant pyridine moieties. These pyridine groups within the MOF pores can then act as coordination sites for catalytic metals, as basic sites, or for post-synthetic modification.

Integration into Smart Materials and Responsive Systems

The incorporation of this compound into the backbone of polymers and other molecular frameworks is a promising avenue for the development of "smart" materials. These materials can exhibit tailored electronic and optical properties, responding to external stimuli such as light, heat, or chemical changes. The reactive nature of the iodomethyl group allows for its facile integration into larger molecular assemblies, a key step in the synthesis of these advanced materials.

Current research efforts are exploring the use of this compound derivatives in the creation of novel polymeric materials. The inherent properties of the pyridine moiety, combined with the versatility of the iodomethyl group for further functionalization, enable the design of materials with specific and enhanced functionalities, including applications in molecular electronics. nottingham.ac.uk

Table 1: Potential Applications of this compound in Smart Materials

| Application Area | Role of this compound | Potential Outcome |

| Molecular Electronics | Building block for conductive polymers | Materials with tunable electronic properties |

| Responsive Systems | Incorporation into stimuli-responsive polymers | Materials that change properties in response to external cues |

| Optical Materials | Synthesis of photophysically active molecules | Development of materials with unique light-emitting or absorbing capabilities |

Development of High-Performance Catalytic Systems

The pyridine scaffold is a well-established component in the design of ligands for transition metal catalysts. The introduction of a reactive iodomethyl group at the 3-position of the pyridine ring offers a versatile handle for the synthesis of novel and highly efficient catalytic systems. This functional group can be readily transformed to create a diverse library of ligands with tailored steric and electronic properties.

Research has shown that pyridine-containing macrocycles and other ligand architectures play a crucial role in a variety of catalytic transformations, including oxidation reactions and carbon-carbon bond formation. unimi.it The ability to easily modify the this compound structure allows for the fine-tuning of the catalyst's environment, potentially leading to enhanced activity, selectivity, and stability. For instance, palladium-catalyzed cross-coupling reactions have utilized 3-iodopyridine (B74083) derivatives to synthesize complex organic molecules. researchgate.net The development of chiral ligands derived from pyridine structures is also an active area of research, aiming to achieve enantioselective catalytic processes. nih.gov

Table 2: Research Findings in Catalysis Utilizing Pyridine Derivatives

| Catalyst System | Reaction Type | Key Finding |

| Iron(II) complexes with pyridine-containing macrocycles | Suzuki-Miyaura reaction | Demonstrated efficiency in coupling N-heterocyclic compounds with arylboronic acids. unimi.it |

| Palladium catalysts with 3-iodopyridine | Cross-coupling reactions | Provided a novel route for the synthesis of biologically active pyridine alkaloids. researchgate.net |

| Chiral bis(pyridine)iodine(I) complexes | Iodocyclization | Explored for enantioselective halofunctionalization, though challenges in achieving high enantioselectivity remain. nih.gov |

| Rhodium(III) complexes | Asymmetric Friedel-Crafts alkylation/cyclization | Achieved high enantiomeric excess in the formation of pyrazolo-pyridine scaffolds. |

Interdisciplinary Research with this compound

The versatility of this compound extends beyond traditional organic synthesis, finding applications at the interface of supramolecular chemistry and chemical biology. Its ability to act as a versatile building block opens up new possibilities for the construction of complex molecular architectures and tools for biological investigation.

Interface with Supramolecular Chemistry